molecular formula C9H6N2O B11920056 2h-Isoxazolo[3,4,5-de]isoquinoline CAS No. 885676-07-3

2h-Isoxazolo[3,4,5-de]isoquinoline

Cat. No.: B11920056
CAS No.: 885676-07-3
M. Wt: 158.16 g/mol
InChI Key: YUGYLCJDIVWVME-UHFFFAOYSA-N
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Chemical Reactions Analysis

2H-Isoxazolo[3,4,5-de]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2H-Isoxazolo[3,4,5-de]isoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[3,4,5-de]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2H-Isoxazolo[3,4,5-de]isoquinoline can be compared with other similar compounds, such as:

    Isoquinoline: This compound has a similar structure but lacks the isoxazole ring.

    Quinoline: This compound has a similar structure but with a nitrogen atom in a different position.

    Benzoxazole: This compound has a similar structure but with an oxygen atom in a different position.

Properties

CAS No.

885676-07-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-oxa-3,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene

InChI

InChI=1S/C9H6N2O/c1-2-6-4-10-5-7-9(6)8(3-1)12-11-7/h1-5,11H

InChI Key

YUGYLCJDIVWVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC3=C2C(=C1)ON3

Origin of Product

United States

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